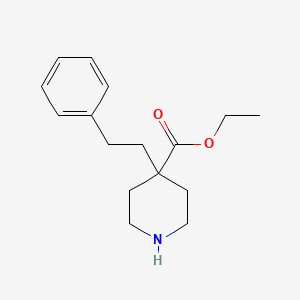
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline
Übersicht
Beschreibung
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline, also known as DMQDQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMQDQ is a quinoline derivative that has shown promising results in various studies, including its use as an anticancer agent and as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline is not fully understood. However, studies have suggested that it may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been proposed that 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of certain oncogenes. In animal studies, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline has been shown to improve cognitive function and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline is its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, its synthesis method is relatively straightforward, making it accessible for laboratory experiments. However, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline and to optimize its pharmacological properties. Finally, the development of novel 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline derivatives may lead to compounds with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(3-methylphenyl)quinoline has also been studied for its neuroprotective effects, with research indicating that it can protect against oxidative stress and neuronal damage.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(3-methylphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-18-8-6-10-20(16-18)24-17-22(21-12-3-4-13-23(21)27-24)26(29)28-15-7-11-19-9-2-5-14-25(19)28/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLZKUBEXOBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-[4-({4-[(3-pyridinylcarbonyl)amino]benzoyl}amino)phenyl]nicotinamide](/img/structure/B3436342.png)
![2-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3436348.png)

![N,N'-bis[2-(3-chlorophenyl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436365.png)

![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436387.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3436399.png)

![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3436437.png)
![methyl 2-[(3-bromobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436441.png)